2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various substituents such as methoxyethyl, methylbenzylidene, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions.
laboratory-scale synthesis can be achieved using standard organic synthesis techniques and reagents .
Chemical Reactions Analysis
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. like other thiazolopyrimidine derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with different substituents. For example:
- Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Methoxyethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
618072-26-7 |
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Molecular Formula |
C23H22N2O4S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-6-8-16(9-7-14)13-18-21(26)25-20(17-5-4-12-30-17)19(15(2)24-23(25)31-18)22(27)29-11-10-28-3/h4-9,12-13,20H,10-11H2,1-3H3/b18-13- |
InChI Key |
JFZFRMFQXHKPAN-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Origin of Product |
United States |
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